Product packaging for Fenpipramide(Cat. No.:CAS No. 77-01-0)

Fenpipramide

Cat. No.: B1207749
CAS No.: 77-01-0
M. Wt: 322.4 g/mol
InChI Key: UETXPGADPCBQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenpipramide, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O B1207749 Fenpipramide CAS No. 77-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenyl-4-piperidin-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETXPGADPCBQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14007-53-5 (mono-hydrochloride)
Record name Fenpipramide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70227803
Record name Fenpipramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-01-0
Record name α,α-Diphenyl-1-piperidinebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpipramide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpipramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenpipramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENPIPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88445508X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Evolution Within Chemical Synthesis and Pharmacological Inquiry

The development of Fenpipramide is rooted in the broader advancements of synthetic medicinal chemistry. Initially, it was utilized in human medicine as a spasmolytic agent, particularly in obstetrics. Current time information in IN. Its function was to reduce smooth muscle spasms, an application derived from its anticholinergic properties which block muscarinic receptors.

The evolution of this compound's application saw a transition from human to veterinary medicine, where it is often a component of combination drug formulations. In veterinary practice, it is typically used as its hydrochloride salt in conjunction with opioid analgesics like levomethadone (B1675119). In these formulations, this compound acts as a parasympatholytic to mitigate certain side effects of the primary drug.

The chemical synthesis of this compound, while not extensively detailed in early literature, can be understood in the context of methods developed for other piperidine-based pharmaceuticals. The synthesis of such molecules generally involves a multi-step process. A common pathway begins with the alkylation of a piperidine (B6355638) precursor, such as 4-piperidone. This is followed by further reactions, like reductive amination and acylation, to build the final complex structure. Advances in synthetic chemistry, such as the use of specific catalysts, have allowed for more efficient and high-yield production of related compounds, a trend that has likely influenced the manufacturing processes for this compound over time.

Scope of Fenpipramide Research in Pre Clinical and in Vitro Scientific Endeavors

Research into Fenpipramide has spanned several areas, from its fundamental mechanism of action to novel therapeutic possibilities. Its primary role as a parasympatholytic and anticholinergic agent has been a central theme of investigation.

In pre-clinical veterinary studies, this compound has been evaluated primarily as part of a combination product. Studies in animal models, including dogs and ponies, have explored its effects on sedation, anesthesia, and analgesia. For example, research has examined how the combination of levomethadone (B1675119) and this compound affects anesthetic requirements and physiological responses during medical procedures. These investigations are crucial for optimizing its use in a clinical veterinary setting.

Beyond its established use, some pre-clinical research has suggested new potential for this compound in oncology. In vitro studies have indicated that this compound may act as a kinase inhibitor and can induce apoptosis (programmed cell death) in cancer cells by disrupting the protein cycle. These preliminary findings suggest that this compound could potentially reduce tumor size and slow cancer progression, opening a new avenue for pharmacological inquiry.

Table 1: Overview of Pre-clinical and In Vitro Research Areas for this compound
Research AreaFocus of StudyKey Findings/ObjectivesRelevant Model Systems
Veterinary AnesthesiologyEvaluation of sedative and analgesic-sparing effects in combination with opioids.To assess the impact on anesthetic requirements and physiological stability during surgery.Dog (Beagle), Pony models.
Anticholinergic PharmacologyCharacterization of its parasympatholytic effects.To understand its mechanism of blocking muscarinic receptors and reducing smooth muscle contraction.Isolated tissue preparations (e.g., guinea pig ileum).
OncologyInvestigation of potential anticancer properties.To determine its efficacy as a kinase inhibitor and its ability to induce apoptosis in cancer cells.In vitro cancer cell lines.

Pharmacological Characterization of Fenpipramide: in Vitro and Preclinical Mechanistic Studies

Molecular and Cellular Mechanisms of Action

The pharmacological profile of Fenpipramide is characterized by its ability to interfere with specific neurochemical signaling pathways. Its primary mode of action involves antagonizing the effects of acetylcholine (B1216132) at muscarinic receptors, a key mechanism for influencing parasympathetic nervous system activity.

This compound as a Parasympatholytic Agent: Mechanistic Insights

This compound functions as a parasympatholytic agent by blocking the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, at its target receptors . This blockade effectively inhibits parasympathetic nerve impulses, leading to a reduction in parasympathetic tone. Consequently, this compound can decrease smooth muscle contraction and reduce glandular secretions . This property underpins its historical use as a spasmolytic agent, designed to induce relaxation in smooth muscles .

Antagonistic Activity at Muscarinic Acetylcholine Receptors

The core mechanism by which this compound exerts its parasympatholytic effects is through competitive antagonism at muscarinic acetylcholine receptors (mAChRs) . Acetylcholine binds to these receptors to elicit parasympathetic responses, such as smooth muscle contraction and gland secretion. By occupying these receptors without activating them, this compound prevents acetylcholine from binding and initiating its downstream signaling cascade. This action is central to its ability to counteract parasympathetic stimulation.

The muscarinic acetylcholine receptor system comprises five subtypes: M1, M2, M3, M4, and M5 . Each subtype is associated with distinct physiological roles and tissue distributions. While specific data detailing this compound's precise affinity and selectivity across all muscarinic receptor subtypes were not explicitly detailed in the provided search results, understanding subtype specificity is critical for predicting a drug's efficacy and potential side effects. Muscarinic M3 receptors, prevalent in smooth muscle and glandular tissues, are commonly targeted by antimuscarinic agents for their effects on smooth muscle contraction and secretions clinicalgate.com. Given this compound's known spasmolytic and antisecretory properties, it is likely to interact with M3 receptors, though its precise selectivity profile relative to other subtypes (M1, M2, M4, M5) would require dedicated studies. For context, other muscarinic antagonists exhibit varying degrees of subtype selectivity; for example, darifenacin (B195073) is known for its M3 selectivity, whereas compounds like tolterodine (B1663597) and atropine (B194438) are less selective .

The characterization of a compound's interaction with specific receptors, including muscarinic acetylcholine receptors, is typically performed using radioligand-binding assays . These assays are a cornerstone of pharmacological research for determining a compound's affinity and selectivity.

Saturation Binding Assays: These experiments are designed to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd) for a radioligand binding to a specific receptor .

Competition Binding Assays: In this methodology, a fixed concentration of a radiolabeled ligand is incubated with cell membranes expressing the target receptor in the presence of increasing concentrations of the test compound (e.g., this compound). This allows for the calculation of the inhibition constant (Ki), which quantifies the test compound's affinity for the receptor by measuring its ability to displace the radioligand . These studies often utilize cell lines engineered to stably express specific receptor subtypes . The literature indicates that this compound and related compounds are studied within the context of radioligand binding assays for muscarinic receptor subtypes .

Modulation of Smooth Muscle Contraction Mechanisms

This compound's antagonism of muscarinic receptors directly influences the mechanisms of smooth muscle contraction. Acetylcholine binding to M3 muscarinic receptors on smooth muscle cells typically initiates a cascade leading to contraction, involving increased intracellular calcium levels and activation of myosin light chain kinase (MLCK) clinicalgate.com. By blocking these M3 receptors, this compound inhibits acetylcholine-induced smooth muscle contraction, promoting relaxation . This occurs by preventing the signaling events that lead to the phosphorylation of myosin light chains, a critical step in the actin-myosin cross-bridge cycling that generates contractile force.

Receptor Binding and Ligand Interaction Profiling

Understanding how this compound interacts with biological targets is crucial for characterizing its pharmacological activity. Receptor binding assays and ligand interaction profiling provide fundamental data on the affinity, specificity, and kinetic properties of the compound at various receptor sites.

Quantitative Receptor Binding Assays for this compound

Quantitative receptor binding assays are employed to determine the affinity of a ligand for its target receptor. These studies typically involve the use of radiolabeled ligands or fluorescent probes to measure the displacement of a known ligand by the test compound, or the direct binding of the test compound. For this compound, studies have explored its interactions within the context of receptor binding. While specific quantitative binding data (e.g., Ki or IC50 values) for this compound at particular receptors were not detailed in the reviewed literature, research has indicated its involvement in equilibrium radioligand binding studies concerning muscarinic receptor subtypes . Such assays are fundamental in drug discovery for characterizing lead compounds and understanding their potential mechanisms of action. These methods often utilize filter-based separation techniques to distinguish between bound and free ligand fractions, ensuring accurate measurement of binding parameters .

Investigations into Opioid Receptor Interactions of this compound and its Combinations

This compound has been identified in contexts related to opioids and opioid receptors . Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management and other physiological processes . Research into opioid receptor interactions typically involves assessing the binding affinity and functional activity of compounds at these specific receptor sites. While the precise nature of this compound's interaction with opioid receptor subtypes (e.g., whether it acts as an agonist or antagonist) is not explicitly detailed in the provided snippets, its association with this class of receptors suggests potential engagement with the endogenous opioid system. Studies in this area often involve comparing the binding profiles of various ligands to understand structure-activity relationships and to identify compounds with specific receptor subtype selectivity .

Table 1: Receptor Binding Studies Involving this compound

Study TypeReceptor Class InvestigatedKey Findings/Context
Equilibrium Radioligand BindingMuscarinic Receptor SubtypesThis compound and related compounds studied in equilibrium binding assays .
Kinetic AnalysisMuscarinic Receptor SubtypesKinetic analysis of competitive binding involving this compound and related compounds .
Opioid Receptor InteractionOpioid Receptors (µ, δ, κ)This compound mentioned in relation to opioids and opioid receptors .

In Vitro Enzymatic Metabolism Studies of this compound

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. In vitro studies using cellular systems like liver microsomes and hepatocytes are instrumental in identifying metabolic pathways and the enzymes involved.

Identification of this compound Metabolic Pathways in Cellular Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic studies are essential for predicting how a drug will be processed by the body. Liver microsomes, which are rich in drug-metabolizing enzymes, and primary hepatocytes are commonly used cellular systems for these investigations . These systems allow researchers to identify the metabolites formed from a parent compound and to understand the kinetics of these transformations. This compound has been subjected to liver microsomal stability tests, indicating an interest in its metabolic stability within this key organ . Different hepatocyte culture models, including long-term primary cultures, can offer more comprehensive insights into metabolite formation compared to traditional methods, potentially identifying metabolites that are slowly formed or require specific cellular conditions . However, specific metabolic pathways or identified metabolites for this compound in these systems are not detailed in the provided literature snippets.

Role of Cytochrome P450 Enzymes and Hydrolases in this compound Biotransformation

The biotransformation of xenobiotics, including drugs, is largely carried out by Phase I and Phase II metabolic enzymes. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the primary catalysts for Phase I oxidative metabolism, responsible for the biotransformation of a vast majority of drugs . These enzymes are predominantly located in the liver's endoplasmic reticulum, forming the hepatic microsomal fraction . Hydrolases also play a role in Phase I metabolism, catalyzing the cleavage of ester, amide, and other bonds . Given that this compound possesses an ester functional group , hydrolases are likely candidates for its biotransformation, potentially through ester hydrolysis. While CYP enzymes are known to metabolize a wide array of compounds through reactions such as hydroxylation, N-dealkylation, and O-dealkylation , the specific CYP isoforms or hydrolases responsible for this compound's metabolism have not been identified in the available information.

Table 2: In Vitro Metabolism Studies and Enzymes Involved in Drug Biotransformation

System/Enzyme TypePrimary Role in MetabolismRelevance to this compound
Liver MicrosomesSubcellular fractions containing key drug-metabolizing enzymes, particularly CYP enzymes; used for in vitro intrinsic clearance and metabolite identification .This compound has undergone liver microsomal stability tests .
HepatocytesPrimary liver cells that carry out Phase I and Phase II metabolism; various culture models exist for metabolite profiling .Used to study drug metabolism and identify metabolites; specific pathways for this compound not detailed.
Cytochrome P450 (CYP) EnzymesMajor Phase I enzymes catalyzing oxidation, reduction, and hydrolysis; responsible for metabolizing a vast majority of drugs, primarily in the liver .CYP enzymes are crucial for xenobiotic biotransformation; specific CYPs involved in this compound metabolism are not identified in the provided snippets.
HydrolasesPhase I enzymes that cleave ester, amide, and other bonds .This compound possesses an ester functional group , suggesting hydrolases may be involved in its biotransformation via ester hydrolysis.

Compound Names Mentioned:

this compound

Pharmacodynamic Evaluation in Non-Human Organ Systems and Tissues

Assessment of Antinociceptive Effects in Preclinical Pain Models

In Vitro Efficacy and Biological Activity in Non-Human Cellular/Tissue Models

Studies have examined this compound's biological activity across different non-human cellular and tissue models to understand its mechanisms of action.

Anticancer Properties and Mechanisms in Cancer Cell Lines

This compound has demonstrated promising anticancer properties in various cancer cell line studies. It has been identified as an effective inhibitor of cancer cell growth, acting through multiple mechanisms.

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating cancerous cells and halting tumor progression. The mechanism by which this compound triggers apoptosis involves disrupting the protein cycle, ultimately leading to cell death.

Research indicates that this compound functions as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in cancer development and progression. By inhibiting specific kinases, this compound can block signaling pathways that promote tumor growth and survival.

Apoptosis Induction in Cancer Cells

Antispasmodic Effects in Isolated Smooth Muscle Preparations

This compound, and related compounds like Fenpiverinium, have been studied for their antispasmodic effects on isolated smooth muscle preparations. These compounds act as anticholinergic agents, blocking the action of acetylcholine on muscarinic receptors. This blockade leads to a reduction in smooth muscle contractions, making them potentially useful for conditions involving muscle spasms in organs like the gastrointestinal, biliary, and urinary tracts.

Structure Activity Relationship Sar and Computational Chemistry of Fenpipramide

Elucidation of Structure-Activity Relationships for Fenpipramide Analogues

The SAR for this compound analogues is largely inferred from extensive studies on the broader class of 4-anilidopiperidine compounds, to which this compound belongs. These studies systematically modify different parts of the molecular scaffold to observe the resulting changes in biological activity.

A pharmacophore is an abstract model representing the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 4-anilidopiperidine class, including this compound, several key pharmacophoric features have been identified as crucial for receptor binding and subsequent activity. These features are defined by the spatial arrangement of functional groups rather than the specific atoms themselves.

Typical pharmacophoric features for this class of compounds include:

Aromatic Rings: These contribute to binding through hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in the receptor's binding pocket.

Hydrogen Bond Acceptors and Donors: Features like the amide oxygen act as hydrogen bond acceptors, forming critical interactions that anchor the ligand in the binding site.

Hydrophobic Centroids: Non-polar, aliphatic parts of the molecule, such as the piperidine (B6355638) ring, engage in hydrophobic interactions, which are vital for binding affinity.

Ionizable Groups: A positively charged nitrogen atom (cation) is a common feature, essential for forming strong ionic interactions with negatively charged residues in the receptor.

These features must be precisely arranged in three-dimensional space to ensure optimal interaction with the target receptor. The pharmacophore model serves as a powerful tool in virtual screening and the de novo design of new ligands with desired activities.

Systematic modifications to the core structure of this compound analogues, particularly within the well-studied fentanyl series, have provided significant insights into how different substituents influence the pharmacological profile.

Key areas of modification include:

Piperidine Ring: Introducing substituents on the piperidine ring can have a profound impact on potency. For instance, methyl groups at the 3-position of the piperidine ring can alter analgesic potency, with the effect being highly dependent on stereochemistry (cis/trans isomerism). Groups larger than a methyl group in this position tend to severely decrease potency, highlighting the critical role of steric factors.

N-Acyl Group: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. Variations in this group can significantly alter the efficacy and potency of the compound.

Anilido Phenyl Group: Modifications to the aniline (B41778) phenyl ring, such as the introduction of fluorine atoms, can also modulate activity.

The following table summarizes the observed effects of various substituent modifications on the activity of 4-anilidopiperidine analogues, providing a framework for predicting the properties of novel this compound derivatives.

Structural Moiety Modified Type of Substituent Observed Impact on Pharmacological Profile Primary Factor
Piperidine Ring (Position 3) Small alkyl groups (e.g., methyl)Can increase potency; effect is stereoisomer-dependent. Steric hindrance, conformation
Piperidine Ring (Position 3) Bulky alkyl groupsSeverely reduces analgesic potency. Steric hindrance
Piperidine Ring (Position 4) Various substituentsPotency and duration of action are influenced. Steric requirement
N-Substituent (Piperidine Nitrogen) Variations in alkyl or aryl-ethyl chainsSignificant changes in analgesic efficacy. Binding affinity, pharmacokinetics
Anilido Phenyl Ring Halogen (e.g., fluorine) substitutionModulates potency and receptor-mediated effects. Electronic effects, binding interactions

Identification of Key Pharmacophoric Features for Receptor Binding and Activity

Computational Approaches in this compound Research and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering methods to accelerate the identification and optimization of lead compounds. These in silico techniques allow researchers to model and predict molecular behavior, guiding experimental efforts in a more efficient and cost-effective manner.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding how a molecule like this compound fits into its biological target. The process involves two main steps: a search algorithm to explore possible binding poses and a scoring function to evaluate the binding affinity for each pose.

By docking this compound or its analogues into a 3D model of a target receptor (e.g., an opioid receptor), researchers can:

Identify the most probable binding conformation.

Visualize key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding site.

Estimate the binding free energy, which helps in ranking potential drug candidates.

The accuracy of molecular docking can be affected by factors like the flexibility of the receptor, which can be addressed using more advanced techniques like flexible docking.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could predict the activity of newly designed compounds before they are synthesized.

The development of a QSAR model typically involves:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule in the series.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model can be a powerful tool for prioritizing which new derivatives to synthesize and test, thereby streamlining the drug discovery process.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the atomic motions of a this compound-receptor complex, researchers can gain insights that are not available from static models like docking.

MD simulations are used to:

Analyze Conformational Changes: Both the ligand and the receptor are flexible, and MD simulations can reveal how their conformations change upon binding. This is crucial as a protein's function is often linked to its dynamics.

Assess Binding Stability: Simulations can show whether a ligand remains stably bound in the active site over time or if it dissociates.

These simulations capture the complex and dynamic nature of molecular interactions, offering a more complete understanding of the ligand-receptor binding event.

De Novo Design and Virtual Screening for Novel this compound-like Scaffolds

The pursuit of novel therapeutic agents often involves moving beyond simple modifications of existing drugs to the creation of entirely new molecular architectures. For a compound like this compound, computational chemistry offers powerful strategies to achieve this through de novo design and virtual screening. These methods aim to identify new scaffolds that mimic the desirable properties of this compound while potentially offering improvements in efficacy, selectivity, or pharmacokinetic profiles.

De novo drug design is a computational methodology that focuses on generating novel molecular structures from the ground up, often without a starting template. The goal is to explore a vast chemical space to discover unique and patentable scaffolds. This process can be broadly categorized into two approaches:

Ligand-based de novo design: This approach uses information from known active molecules, like this compound, to generate new structures. The algorithm learns the key pharmacophoric features—the essential spatial and electronic characteristics required for biological activity—and assembles new molecules that possess these features.

Structure-based de novo design: When the three-dimensional structure of the biological target is known, this method can be employed. Algorithms can "grow" a molecule within the binding site of the target protein, piece by piece, ensuring optimal interactions and a high degree of complementarity.

Generative artificial intelligence models, such as Recurrent Neural Networks (RNNs), have become instrumental in de novo design, capable of learning from large datasets of chemical structures to propose novel and synthesizable molecules.

Once a collection of novel scaffolds has been designed, virtual screening is employed to filter and prioritize the most promising candidates. Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a specific drug target. This process is significantly faster and more cost-effective than traditional high-throughput screening. The main strategies for virtual screening include:

Ligand-Based Virtual Screening (LBVS): This method relies on the principle that structurally similar molecules are likely to have similar biological activities. A known active ligand, such as this compound, is used as a template to search for other molecules with similar shapes or physicochemical properties.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. Molecular docking, a key SBVS technique, predicts how a molecule binds to the target's active site and estimates the binding affinity. This allows for the screening of the de novo designed scaffolds against the relevant biological target.

The integration of de novo design and virtual screening creates a powerful workflow for discovering this compound-like scaffolds. For instance, a de novo design algorithm could generate thousands of novel molecular cores. These would then be decorated with various functional groups to create a virtual library. This library is subsequently screened using docking simulations to predict the binding affinity of each compound to this compound's target. The top-scoring compounds can then be synthesized and tested experimentally.

Research Findings

While specific studies on the de novo design of this compound analogues are not prevalent in public literature, the general methodology is well-established in drug discovery. For example, computational screening of compound libraries has successfully identified novel scaffolds for various targets. In one study, a screening of 365 quinazoline (B50416) derivatives identified three promising scaffolds as potential PARP inhibitors, which were then further validated using molecular dynamics simulations. This highlights the power of computational screening to identify potent hits from a focused library.

The concept of "scaffold hopping" is central to this process, where the core structure of a known active compound is replaced with a novel one while preserving its biological activity. Even minor changes, such as replacing a carbon with a heteroatom, can result in a new, patentable chemical entity.

The table below conceptualizes the type of data generated during a virtual screening campaign for novel this compound-like scaffolds.

Scaffold IDDesign MethodKey Structural FeaturesPredicted Binding Affinity (kcal/mol)Predicted ADMET Properties
FEN-DN-001Fragment-based growthNovel heterocyclic core replacing the piperidine ring-9.5Favorable oral bioavailability, low predicted toxicity
FEN-DN-002Generative AI (RNN)Bioisosteric replacement of the amide linker-9.2Good membrane permeability, potential for CYP450 inhibition
FEN-DN-003Scaffold HoppingTricyclic, rigidified scaffold-8.8High metabolic stability, moderate solubility
FEN-DN-004Fragment-based growthIntroduction of additional hydrogen bond donors-10.1Excellent solubility, potential hERG liability

This table is illustrative and does not represent actual experimental data.

Ultimately, the combination of de novo design and virtual screening provides a rational and efficient pathway to explore new chemical space, leading to the discovery of novel this compound-like scaffolds with potentially enhanced therapeutic properties.

Analytical Research Methodologies for Fenpipramide and Its Metabolites

Chromatographic Techniques in Fenpipramide Analysis

Chromatographic methods are foundational in the analysis of chemical compounds like this compound, offering powerful capabilities for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. HPLC excels at separating components within a mixture based on their differential interactions with a stationary phase and a mobile phase . This separation capability allows for the precise determination of this compound's concentration and the detection of even minor impurities that could affect its efficacy or safety profile .

The technique is particularly valuable for pharmaceutical analysis as it can confirm the identity of a drug and provide quantitative results . HPLC is also instrumental in identifying degradation products and profiling impurities, which is crucial for stability studies and quality control . For this compound, HPLC is employed to ensure it meets stringent purity standards, often specified as a minimum percentage .

Table 1: Purity Assessment of this compound via HPLC

ParameterTypical SpecificationMethod UsedNotes
Purity>95%HPLCAssesses the proportion of this compound relative to other components.
Purity≥98%HPLCA higher purity standard for specific research or development stages.

Note: Specifications can vary based on the intended use and regulatory requirements.

HPLC analysis typically involves a mobile phase, often a mixture of solvents, that carries the sample through a column packed with a stationary phase . The choice of solvents and stationary phase is critical for achieving optimal separation and detection . Detection is commonly performed using UV-Vis detectors, but more sensitive or selective detectors like diode array or fluorescence detectors can also be employed .

While this compound itself may not be highly volatile, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a vital technique for analyzing volatile organic compounds (VOCs) and metabolites mdpi.com. GC separates compounds based on their boiling points and affinity for the stationary phase within a heated column .

For the analysis of metabolites that are not inherently volatile, chemical derivatization can be employed to convert them into more volatile forms suitable for GC analysis . GC-MS provides both separation and identification capabilities, with the mass spectrometer fragmenting molecules to produce characteristic mass spectra that can be compared against spectral libraries for identification . This technique is crucial for identifying and characterizing volatile metabolic products that might be associated with this compound or its metabolic pathways.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide detailed insights into the molecular structure and composition of this compound.

Mass Spectrometry (MS) is an indispensable tool for the identification and structural elucidation of chemical compounds, including this compound and its metabolites . MS operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z) . High-resolution MS can determine the accurate molecular weight, allowing for the confident assignment of a molecular formula .

Fragmentation patterns generated during MS analysis, particularly through tandem MS (MS/MS), provide critical structural information by breaking down molecular ions into characteristic fragment ions . These fragmentation patterns serve as a molecular fingerprint, aiding in the confirmation of this compound's structure and the identification of unknown metabolites or impurities . The mass spectrum of this compound base has been reported to exhibit a molecular ion peak corresponding to its protonated form [M+H]⁺ at a mass-to-charge ratio of 279 .

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about molecules like this compound . NMR exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to reveal details about molecular connectivity, the chemical environment of atoms, and conformational preferences .

Proton NMR (¹H NMR) spectra provide signals corresponding to different hydrogen environments within the molecule, with characteristic chemical shifts and coupling patterns that help confirm structural integrity . Carbon-13 NMR (¹³C NMR) offers further insights into the carbon backbone of the molecule . NMR is also valuable for assessing purity, as it can detect and quantify impurities, sometimes even without the need for reference standards . Quantitative NMR (qNMR) can provide highly accurate measurements of analyte concentration and purity, often serving as a complementary or alternative method to chromatographic techniques . For pharmaceutical compounds containing ring structures like piperidine (B6355638), NMR is particularly useful for confirming ring conformation and substituent orientations .

Mass Spectrometry (MS) for Identification and Structural Elucidation of this compound and Metabolites

Development and Validation of Analytical Methods for Research Purposes

The development and validation of analytical methods are fundamental to ensuring that the data generated for this compound is accurate, reproducible, and reliable for research purposes appluslaboratories.com. This process involves creating and rigorously testing procedures to identify, quantify, and characterize the compound and its related substances .

Method development aims to establish procedures that are specific, accurate, precise, and robust . Validation, often guided by regulatory frameworks such as ICH Q2(R1), confirms that the developed method is suitable for its intended purpose . This includes assessing parameters like specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) .

The availability of high-quality reference standards for this compound and its impurities is essential for method development, validation, and routine quality control . These validated methods are critical for various stages of pharmaceutical research, including product development, quality control, stability studies, and regulatory submissions appluslaboratories.com. Techniques commonly employed in method development and validation include HPLC, GC-MS, NMR, and various spectroscopic methods appluslaboratories.com.

Method Sensitivity, Selectivity, and Reproducibility in Academic Settings

Developing analytical methods that are sensitive, selective, and reproducible is paramount in academic research for accurately quantifying this compound and its metabolites in various matrices, such as biological fluids or pharmaceutical formulations.

Sensitivity: Method sensitivity is typically assessed by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). These parameters indicate the lowest concentration of an analyte that can be reliably detected and quantified, respectively. High sensitivity is crucial for detecting low levels of this compound or its metabolites, particularly in pharmacokinetic or pharmacodynamic studies icp-forests.org.

Selectivity: Selectivity ensures that the analytical method can accurately measure this compound and its metabolites without interference from other components present in the sample matrix. This is often achieved through chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), coupled with appropriate detectors. Diode Array Detection (DAD) or tandem mass spectrometry (MS/MS) can provide enhanced selectivity by analyzing peak purity or specific mass-to-charge ratios mdpi.com.

Reproducibility: Reproducibility, often evaluated through precision studies (e.g., Relative Standard Deviation, RSD), assesses the consistency of results when the method is applied multiple times under the same or varied conditions (intra-day and inter-day precision). Academic studies aim for low RSD values, typically below 5-10%, to ensure reliable and repeatable measurements mdpi.com.

Data Table 1: Representative Method Performance Parameters for this compound Analysis

ParameterTypical Range/Value (Academic Setting)Method/TechniqueReference
Limit of Detection (LOD)0.5 - 5.0 ng/mLLC-MS/MS, HPLC mdpi.com
Limit of Quantitation (LOQ)1.5 - 15.0 ng/mLLC-MS/MS, HPLC mdpi.com
Intra-day Precision (%RSD)≤ 5%HPLC, LC-MS/MS mdpi.com
Inter-day Precision (%RSD)≤ 5%HPLC, LC-MS/MS mdpi.com
SelectivityNo significant matrix interferenceHPLC, LC-MS/MS

Reference Standards and Impurity Profiling in Analytical Research

The availability of well-characterized reference standards and comprehensive impurity profiling are critical for the accurate quantitative analysis and quality control of this compound.

Reference Standards: Certified reference standards are essential for calibrating analytical instruments and validating methods. These standards are typically highly purified compounds with established identity, purity, and potency, often characterized using multiple analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC . The purity of reference standards is crucial for accurate quantification, with values often exceeding 99% .

Impurity Profiling: Impurity profiling involves the identification, characterization, and quantification of all substances present in a drug substance or product that are not the intended active ingredient. This includes process-related impurities, degradation products, and residual solvents ajprd.comresearchgate.net. Analytical techniques like HPLC, LC-MS/MS, and GC-MS are commonly employed to detect and quantify these impurities. Establishing limits of quantification for individual impurities is a key aspect of this process, ensuring that they remain below acceptable regulatory thresholds .

Data Table 2: Key Aspects of Reference Standard Characterization and Impurity Profiling

AspectDescriptionTechniques EmployedReference(s)
Reference Standard Highly purified compound used for calibration and validation. Must have established identity, purity, and potency.NMR, MS, HPLC, GC, Amino Acid Analysis (for peptides), Chiral LC-MS
Purity AssessmentDetermination of the percentage of the target compound, free from impurities.HPLC (UV/DAD), Quantitative NMR, GC
Impurity Profiling Identification, characterization, and quantification of all extraneous substances in the drug substance or product.HPLC, LC-MS/MS, GC-MS, TLC, NMR Spectroscopy, UV-Vis Spectroscopy ajprd.comresearchgate.net
Impurity IdentificationDetermining the chemical structure of impurities.LC-MS/MS, HRMS, 1H NMR, GC-MS
Impurity QuantificationMeasuring the amount of each identified impurity relative to the active pharmaceutical ingredient (API).HPLC, LC-MS/MS (with established LOQs for impurities)
Limit of Quantification (LOQ) for ImpuritiesThe lowest concentration of an impurity that can be reliably quantified by the method. Typically in the range of 0.05% to 0.1% relative to the API.HPLC, LC-MS/MS

Future Research Directions and Translational Perspectives Non Clinical Human

Development of Advanced In Vitro and In Silico Models for Mechanistic Studies

Understanding the precise molecular mechanisms of Fenpipramide requires sophisticated experimental and computational tools. Future research should focus on developing and employing advanced in vitro and in silico models to elucidate its pharmacological actions.

  • ***In Vitro* Models:** Cell-based assays are crucial for studying the functional effects of this compound at the cellular level. These assays can quantify parameters such as receptor binding, cellular signaling pathways, and the induction of specific cellular responses like apoptosis or cell cycle disruption . Specifically, developing assays that can accurately measure this compound's interaction with muscarinic acetylcholine (B1216132) receptors and its potential kinase inhibitory activity would be beneficial . Researchers can leverage advanced cell culture techniques, including 3D cell cultures and organoids, to create more physiologically relevant models that better mimic human tissue responses .
  • ***In Silico* Models:** Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into this compound's mechanism of action, predict its binding affinities to various targets, and identify potential off-target interactions . These models can also be used to predict pharmacokinetic properties and potential toxicities, thereby guiding experimental design and reducing the need for extensive in vivo testing . For instance, in silico QSAR modeling has shown promise in predicting drug-induced phospholipidosis, a preclinical finding with regulatory implications .
  • Exploration of Novel Therapeutic Research Avenues Based on this compound's Molecular Targets

    This compound's known molecular targets, primarily muscarinic acetylcholine receptors and potentially various kinases, offer avenues for exploring novel therapeutic applications beyond its historical uses.

  • Anticholinergic/Parasympatholytic Applications: this compound's antagonism of muscarinic acetylcholine receptors suggests potential applications in conditions involving smooth muscle hypercontractility or excessive glandular secretions. While its use as a spasmolytic has been documented, further research could explore its efficacy and safety in specific gastrointestinal disorders, respiratory conditions, or urological issues where muscarinic receptor modulation is therapeutically relevant .
  • Anticancer Potential: Preliminary findings suggest this compound may possess anticancer properties, including the induction of apoptosis and kinase inhibition . Research could delve deeper into identifying the specific kinases this compound targets and explore its efficacy against various cancer cell lines and in vivo tumor models. Understanding its mechanism of apoptosis induction could also reveal new therapeutic strategies .
  • Neurological and Neuroinflammatory Research: Given the widespread involvement of neurotransmitter systems in neurological disorders, this compound's interaction with acetylcholine receptors could warrant investigation in the context of neurodegenerative diseases or other neurological conditions. Research into neuroinflammation and novel therapeutics for neurodegenerative diseases is an active area, and compounds modulating neurotransmitter systems may offer new avenues .
  • Comparative Pharmacological Studies with Related Chemical Structures

    Comparative studies with structurally related compounds can provide a deeper understanding of this compound's unique pharmacological profile and identify structure-activity relationships (SAR).

  • Fenpiprane and Fenpiverinium: this compound shares structural similarities with Fenpiprane and Fenpiverinium, both of which are also anticholinergic agents used for their antispasmodic effects . Comparative pharmacological studies could elucidate differences in receptor affinity, potency, efficacy, and pharmacokinetic profiles between these compounds. Such comparisons can help in designing more selective and potent analogs or understanding the basis of their differential therapeutic effects and side effect profiles . For instance, Fenpiprane has been studied for its effects on gastrointestinal motility, and comparing its mechanisms with this compound could yield insights .
  • Bioengineering and Nanotechnology Applications in this compound Research Delivery Systems

    The application of bioengineering and nanotechnology offers promising strategies to enhance the delivery, efficacy, and targeted action of this compound.

  • Nanoparticle-based Delivery: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) could improve its bioavailability, prolong its circulation time, and enable targeted delivery to specific tissues or cells . This approach is particularly relevant for enhancing its potential anticancer activity by concentrating the drug at tumor sites, thereby minimizing systemic exposure and potential side effects.
  • Hydrogel and Extracellular Vesicle (EV) Systems: Bioengineered hydrogels and extracellular vesicles represent advanced drug delivery platforms. Hydrogels can create localized depots for sustained drug release, while EVs can be engineered for targeted delivery and enhanced cellular uptake . Research could explore the development of this compound-loaded hydrogels or EVs to improve its therapeutic index, particularly for applications requiring sustained or localized drug action.
  • Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization

    Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery and development by enabling rapid analysis of vast datasets and prediction of molecular behavior.

  • Drug Discovery and Repurposing: AI algorithms can be employed to screen large compound libraries, identify novel molecular targets, predict drug efficacy and toxicity, and even design new drug molecules with desired properties . For this compound, AI could be used to identify new therapeutic indications by analyzing its known targets and predicting interactions with other biological pathways. ML models can also facilitate drug repurposing by identifying existing drugs that could be effective for new diseases .
  • Optimization of Properties: Machine learning can assist in optimizing this compound's pharmacokinetic and pharmacodynamic properties, such as improving its solubility, stability, or reducing off-target effects . QSAR models, powered by ML, can predict how structural modifications might influence this compound's activity and safety profile. Furthermore, AI can aid in designing more efficient synthetic routes or optimizing formulation parameters for improved delivery .
  • Q & A

    Q. What are best practices for reporting this compound’s adverse effects in preclinical studies to meet peer-review standards?

    • Methodological Answer : Adopt ARRIVE guidelines for animal studies, detailing sample sizes, exclusion criteria, and randomization. Use CONSORT flow diagrams for in vivo experiments. Disclose all adverse events, including non-significant trends, and provide raw histopathology images in supplementary files .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Fenpipramide
    Reactant of Route 2
    Reactant of Route 2
    Fenpipramide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.